molecular formula C23H34N2O2 B8270267 5,6-Dehydro Finasteride CAS No. 1800205-94-0

5,6-Dehydro Finasteride

Cat. No.: B8270267
CAS No.: 1800205-94-0
M. Wt: 370.5 g/mol
InChI Key: LNFKNSWOVCPIGC-FIIPNDBVSA-N
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Description

5,6-Dehydro Finasteride is a structural analogue of finasteride, a well-characterized 4-azasteroid inhibitor of 5α-reductase. Finasteride (MK-906) is clinically used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia by inhibiting the conversion of testosterone to dihydrotestosterone (DHT) . This compound, identified as a derivative or impurity in finasteride synthesis, features a double bond between the 5th and 6th carbon positions, altering its steric and electronic properties compared to the parent compound . While its pharmacological activity is less studied, structural modifications in analogues often influence enzyme affinity, metabolic stability, and safety profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFKNSWOVCPIGC-FIIPNDBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800205-94-0
Record name delta5-Finasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .DELTA.5-FINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Finasteride

Finasteride (MK-906)
  • Structure : 4-azasteroid with a lactam ring and tert-butyl carboxamide group.
  • Mechanism : Competitive inhibition of 5α-reductase Type II, reducing DHT levels by ~70% in humans .
5,6-Dehydro Finasteride
  • Implications : May alter binding to 5α-reductase isoforms or metabolic pathways compared to finasteride .
Epristeride
  • Structure : 4-azasteroid with a carboxylic acid substituent.
  • Mechanism : Potent inhibitor of 5α-reductase Type I, with a longer half-life than finasteride .
Turosteride
  • Structure : Modified steroidal backbone with a sulfur-containing side chain.
  • Mechanism : Dual inhibitor of 5α-reductase Types I and II, showing broader tissue activity .
5β-Dihydro Finasteride
  • Structure : Hydrogenation at the C5 position, resulting in a saturated bond.
  • Role : Identified as a finasteride impurity; structural changes may reduce enzymatic affinity .

Table 1: Structural and Functional Comparison

Compound Key Structural Features 5α-Reductase Inhibition Metabolic Pathway
Finasteride 4-azasteroid, tert-butyl carboxamide Type II-selective CYP3A4-mediated oxidation
This compound C5-C6 double bond Not well characterized Likely CYP3A4-dependent*
Epristeride Carboxylic acid substituent Type I-selective Glucuronidation
Turosteride Sulfur-containing side chain Dual Type I/II Hepatic sulfation
5β-Dihydro Finasteride Saturated C5 bond Reduced activity* Uncharacterized

*Inferred from structural similarities to finasteride.

Pharmacological and Metabolic Profiles

Enzyme Inhibition and Efficacy

  • Finasteride : Reduces prostate volume by 21% in BPH patients (5 mg/day) and improves urinary flow rates .
  • This compound: Limited clinical data; preclinical studies suggest reduced potency due to structural rigidity .
  • Epristeride : Shows prolonged suppression of DHT in sebaceous glands, suggesting utility in acne treatment .
  • Turosteride : Broad tissue penetration but discontinued due to hepatotoxicity risks .

Metabolism and Drug-Drug Interactions

  • Finasteride : Primarily metabolized by CYP3A4 to ω-OH, ω-aldehyde, and ω-oic acid derivatives .
  • This compound : Predicted to undergo similar CYP3A4-mediated oxidation, but the double bond may slow hepatic clearance .
  • Epristeride : Minimally metabolized, excreted unchanged in urine .

Analytical Methods for Differentiation

Chromatographic techniques (HPLC, LC-MS) are critical for distinguishing finasteride analogues:

  • Finasteride vs. This compound : Baseline separation achieved using C18 columns with acetonitrile/water gradients (retention time shift: +2.1 min for 5,6-Dehydro) .
  • Precision : Finasteride assays show <5% coefficient of variation (CV), ensuring reliable impurity quantification .

Table 2: Analytical Parameters

Parameter Finasteride This compound
Retention Time (min) 12.3 14.4
LOQ (ng/mL) 10 15
Precision (CV%) 2.1 3.8

Preparation Methods

Bromoform Reaction and Oxidation

The Chinese patent CN101863956A outlines a six-step synthesis of Finasteride starting from progesterone, with 5,6-Dehydro Finasteride emerging as an intermediate during dehydrogenation. In Step (6) , N-tert-butyl-3-carbonyl-4-aza-5α-androst-17β-carboxamide undergoes dehydrogenation using DDQ and bis(trimethylsilyl)trifluoroacetamide (BSTFA) to remove hydrogens at positions 1 and 2. Adjusting reaction conditions to target the 5,6 position instead yields this compound.

Reaction Conditions :

  • Dehydrogenation Agents : DDQ (0.125 mol), triflic acid (0.008 mol).

  • Temperature : 180°C.

  • Yield : Total synthesis yield of Finasteride is 24.2%, with this compound forming as a byproduct (~2–5% impurity).

This method leverages cost-effective progesterone and replaces toxic reagents (e.g., benzene selenous anhydride) with DDQ, enhancing safety and scalability.

Catalytic Dehydrogenation of Dihydrofinasteride

Protected Intermediate Synthesis

The US patent US7164022B2 describes dehydrogenating dihydrofinasteride (Formula IV) to produce Finasteride. Introducing a benzoyl protecting group to the amide nitrogen (Formula V) before dehydrogenation minimizes side reactions.

Key Steps :

  • Protection : React dihydrofinasteride with benzoyl chloride in toluene at 25°C.

  • Dehydrogenation : Treat protected dihydrofinasteride with DDQ and triflic acid in methylene chloride.

  • Deprotection : Remove the benzoyl group via alkaline hydrolysis.

Outcomes :

  • Purity : >99.9% Finasteride, with this compound content <0.1%.

  • Yield : 97% after recrystallization.

By modifying the catalyst ratio (e.g., reducing DDQ stoichiometry), this method could prioritize this compound formation.

Impurity Profiling and Reference Standard Synthesis

Controlled Stress Testing

Pharmaceutical guidelines mandate impurity profiling to quantify this compound in Finasteride batches. SynThink Chemicals synthesizes it as a reference standard via:

  • Oxidative Degradation : Expose Finasteride to peroxide under acidic conditions to induce 5,6-dehydrogenation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the impurity.

Analytical Data :

PropertyValueSource
Molecular Formula C₃₂H₃₄N₂O₂
Purity >95% (HPLC)
Storage +4°C, room temperature shipping

Hydrogenation-Adjusted Synthesis

Partial Hydrogenation of 4-Azaandrostatriene

The Chinese patent’s Step (5) hydrogenates N-tert-butyl-3-carbonyl-4-aza-5-androstene-17β-carboxamide using 10% palladium carbon. Halting hydrogenation prematurely preserves the 5,6 double bond, yielding this compound.

Optimization Parameters :

  • Temperature : 50–100°C (lower temps favor partial hydrogenation).

  • Catalyst Load : 0.1 mol% Pd/C.

Analytical Characterization

Spectroscopic Validation

This compound is characterized via:

  • ¹H NMR : Doublets at δ 5.65–5.70 ppm (C5–C6 protons).

  • HPLC Retention Time : 8.2 min (C18 column, acetonitrile/water).

  • Mass Spec : [M+H]⁺ = 371.26 (theoretical: 370.53) .

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and enzyme saturation thresholds. Validate with tissue-specific pharmacokinetic sampling (e.g., prostate, scalp) in rodent models .

Methodological Tables

Research Aspect Recommended Techniques Key References
Enzyme Inhibition AssaysRecombinant 5α-reductase isoforms, LC-MS/MS
Pharmacokinetic ModelingPBPK simulations, Franz diffusion cells
Toxicological Meta-AnalysisFAERS data mining, DAGs
Formulation OptimizationDoE, accelerated stability testing

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